molecular formula C20H21F3N2O2 B2420776 2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine CAS No. 2379976-95-9

2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2420776
CAS No.: 2379976-95-9
M. Wt: 378.395
InChI Key: TWWHLNSSGAXDBH-UHFFFAOYSA-N
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Description

2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine: is a complex organic compound with a unique structure that combines a piperidine ring, a pyridine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their coupling with the trifluoromethylphenyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted trifluoromethylphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and resistance to degradation, making it suitable for use in harsh environments.

Mechanism of Action

The mechanism of action of 2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable candidate for various applications.

Properties

IUPAC Name

[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-14-12-18(6-9-24-14)27-13-15-7-10-25(11-8-15)19(26)16-2-4-17(5-3-16)20(21,22)23/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWHLNSSGAXDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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